molecular formula C19H21N5O2 B3018429 (3-methoxy-2-methyl-2H-indazol-6-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone CAS No. 1421473-84-8

(3-methoxy-2-methyl-2H-indazol-6-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone

Cat. No.: B3018429
CAS No.: 1421473-84-8
M. Wt: 351.41
InChI Key: ULXFRQDYBSMFKZ-UHFFFAOYSA-N
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Description

“(3-methoxy-2-methyl-2H-indazol-6-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone” is a chemical compound. It contains an indazole nucleus, which is a heterocyclic aromatic organic compound . Indazole has been found in many important synthetic drug molecules and binds with high affinity to multiple receptors, which is helpful in developing new useful derivatives .


Synthesis Analysis

The synthesis of indazoles, including 2H-indazoles, involves various strategies such as transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .


Chemical Reactions Analysis

The chemical reactions involving indazoles include reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Patel et al. (2011) reported on the synthesis and antimicrobial activity of new pyridine derivatives. The study involved synthesizing compounds with similar structural components, highlighting the potential antimicrobial applications of such molecules (Patel, Agravat, & Shaikh, 2011).

Molecular Interaction and Pharmacological Evaluation

  • Shim et al. (2002) explored the molecular interaction of a compound with the CB1 cannabinoid receptor, providing insights into the antagonist activity of structurally related molecules. This study indicates the relevance of structural analogs in understanding receptor-ligand interactions and drug design (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).

Discovery of Potent Antagonists

Synthesis Challenges and Solutions

  • Zhang et al. (2020) reported a method for synthesizing heterocycles containing both piperidine and pyridine rings, addressing challenges in the synthetic process. This research highlights the importance of efficient synthesis methods for complex organic molecules (Zhang, Li, Zhang, Lv, Pan, Ke, & Zhang, 2020).

Pharmacological Evaluation of Novel Derivatives

Future Directions

Indazole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, the compound “(3-methoxy-2-methyl-2H-indazol-6-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone” could be a subject of future research in the field of medicinal chemistry.

Mechanism of Action

Target of Action

It is known that indazole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . Imidazole, another component of this compound, is also known to have a broad range of chemical and biological properties .

Mode of Action

Indazole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . This suggests that the compound may interact with its targets to induce these effects.

Biochemical Pathways

Indazole derivatives are known to have diverse biological activities, suggesting that they may affect multiple pathways . For instance, some indazole derivatives have been found to inhibit the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) in a concentration-dependent manner .

Pharmacokinetics

It is known that imidazole, a component of this compound, is highly soluble in water and other polar solvents . This suggests that the compound may have good bioavailability.

Result of Action

Given the diverse biological activities of indazole derivatives , it can be inferred that this compound may have a wide range of effects at the molecular and cellular level.

Action Environment

It is known that the biological activities of indazole derivatives can be influenced by various factors .

Properties

IUPAC Name

(3-methoxy-2-methylindazol-6-yl)-(4-pyridin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2/c1-22-19(26-2)15-7-6-14(13-16(15)21-22)18(25)24-11-9-23(10-12-24)17-5-3-4-8-20-17/h3-8,13H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULXFRQDYBSMFKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2C=CC(=CC2=N1)C(=O)N3CCN(CC3)C4=CC=CC=N4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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